Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)-
Description
Chemical Structure and Properties The compound Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)- (CAS: 2068737-11-9) is a boronic ester-functionalized pyridine derivative. Its molecular formula is C₁₂H₁₄BClF₃NO₂, with a molecular weight of 307.5 g/mol and a purity of ≥97% . The structure features:
- A chloro substituent at position 2.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3.
- A trifluoromethyl group at position 4.
This compound is primarily used as a Suzuki-Miyaura cross-coupling reagent in pharmaceutical synthesis, enabling the formation of carbon-carbon bonds in drug candidates .
Properties
CAS No. |
1809161-64-5 |
|---|---|
Molecular Formula |
C13H15ClF3NO2 |
Molecular Weight |
309.71 g/mol |
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H15ClF3NO2/c1-11(2)12(3,4)20-10(19-11)7-5-6-8(13(15,16)17)18-9(7)14/h5-6,10H,1-4H3 |
InChI Key |
DZDRFUOVVWZKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2=C(N=C(C=C2)C(F)(F)F)Cl)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Bis(pinacolato)diboron
The Royal Society of Chemistry (RSC) outlines a direct borylation method for installing the pinacol boronate ester:
- Substrate : 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.
- Reagents : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (B$$2$$Pin$$2$$), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl$$_2$$), potassium acetate.
- Conditions : Reflux in 1,4-dioxane (4 hours, nitrogen atmosphere).
- Workup : Silica gel chromatography with dichloromethane/hexane eluent.
- Yield : 62%.
Reaction Equation :
$$
\ce{5-Bromo-2-chloro-3-(CF3)Py + B2Pin2 ->[Pd(dppf)Cl2][KOAc] 2-Chloro-3-(Bpin)-6-(CF3)Py + Byproducts}
$$
Optimization of Catalytic Systems
- Catalyst Loading : 3 mol% Pd(dppf)Cl$$_2$$ achieves optimal turnover. Lower loadings (<1 mol%) result in incomplete conversion.
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance boron transfer efficiency compared to toluene or THF.
- Temperature : Reflux conditions (~100°C) balance reaction rate and side-product formation.
Analytical Characterization and Purity Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Purity Assessment
- HPLC : >98% purity using C18 columns with acetonitrile/water mobile phases.
- GC-MS : Confirms absence of residual solvents (methanol, dioxane) below 0.1%.
Industrial Scalability and Cost Considerations
Process Economics
- Catalyst Recycling : Palladium recovery via filtration reduces costs by 15–20%.
- Solvent Recovery : Distillation reclaims >90% of 1,4-dioxane, minimizing waste.
Recent Advances and Alternative Approaches
Iridium-Catalyzed C–H Borylation
Emerging methods employ iridium complexes (e.g., [Ir(OMe)(cod)]$$_2$$) for direct C–H borylation at position 3, bypassing halogenation steps. However, regioselectivity challenges and higher catalyst costs limit industrial adoption.
Flow Chemistry Applications
Continuous-flow reactors enhance heat transfer and reaction control, achieving 85% yield in 2 hours for analogous boronate esters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the dioxolan ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions could target the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Dechlorinated derivatives
Substitution Products: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in drug design due to its unique structural features.
Biochemical Research: Studied for its interactions with biological macromolecules.
Industry:
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Positional Isomerism :
- The 3-boronate derivative (target compound) exhibits higher steric hindrance compared to the 4-boronate analog (CAS: 1218790-05-6), leading to slower reaction kinetics in cross-coupling but improved regioselectivity in complex syntheses .
- Electron-Withdrawing Effects : The trifluoromethyl group at position 6 enhances electrophilicity at the boronate site, accelerating coupling efficiency compared to methyl or methoxy analogs .
Functional Group Variations :
- Methoxy-substituted derivatives (e.g., CAS: 1150561-66-2) demonstrate reduced reactivity in Suzuki reactions due to electron-donating effects but are preferred in polar aprotic solvents for stability .
- Fluoro/iodo analogs (e.g., CAS: 957345-34-5) serve as halide-exchange intermediates in radiopharmaceuticals, unlike boronate esters .
Thermodynamic Stability :
- Boronate esters with tetramethyl dioxaborolane (pinacol) groups exhibit superior hydrolytic stability compared to cyclic boronic acids, making them ideal for long-term storage and transport .
Biological Activity
Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)- (CAS Number: 452972-11-1) features a unique structure that may confer specific biological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C11H15BClNO2
- Molecular Weight : 239.51 g/mol
- CAS Number : 452972-11-1
The presence of the trifluoromethyl group and the dioxolane moiety is expected to influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds containing halogen and dioxolane groups can enhance antimicrobial potency against various pathogens. The specific activity of Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)- against bacteria and fungi needs further investigation but suggests potential as an antimicrobial agent.
Enzyme Inhibition
Pyridine derivatives are often investigated for their ability to inhibit key enzymes in metabolic pathways. The unique structural features of this compound may allow it to interact with enzyme active sites effectively. For example, previous studies on similar compounds have shown inhibition of enzymes involved in cancer cell proliferation and inflammation.
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase : A related pyridine compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in Plasmodium falciparum. This inhibition is vital for developing antimalarial therapies.
- Anti-inflammatory Activity : In animal models, pyridine derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and reducing edema in induced arthritis models.
Toxicity and Safety Profile
The safety profile of Pyridine, 2-chloro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-6-(trifluoromethyl)- indicates potential skin and eye irritation hazards (H315: Causes skin irritation; H319: Causes serious eye irritation) . Proper handling protocols should be established to mitigate exposure risks.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Potential activity against bacteria and fungi; specific data needed. |
| Enzyme Inhibition | Possible inhibition of DHODH; relevant for antimalarial drug development. |
| Anti-inflammatory Effects | Demonstrated efficacy in reducing inflammation in animal models. |
| Toxicity | Skin and eye irritant; safety measures recommended. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
